4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine
Brand Name: Vulcanchem
CAS No.: 2640953-06-4
VCID: VC11832969
InChI: InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)8-9-23-10-12-24(13-11-23)19-6-7-20(22-21-19)25-14-16-26-17-15-25/h1-7H,8-17H2
SMILES: C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4
Molecular Formula: C20H27N5O
Molecular Weight: 353.5 g/mol

4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine

CAS No.: 2640953-06-4

Cat. No.: VC11832969

Molecular Formula: C20H27N5O

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine - 2640953-06-4

Specification

CAS No. 2640953-06-4
Molecular Formula C20H27N5O
Molecular Weight 353.5 g/mol
IUPAC Name 4-[6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl]morpholine
Standard InChI InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)8-9-23-10-12-24(13-11-23)19-6-7-20(22-21-19)25-14-16-26-17-15-25/h1-7H,8-17H2
Standard InChI Key ITVFHELMDPBEQT-UHFFFAOYSA-N
SMILES C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4
Canonical SMILES C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4

Introduction

Overview of the Compound

The chemical compound 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic molecule that combines key structural features of pyridazine, piperazine, and morpholine. These scaffolds are frequently utilized in medicinal chemistry due to their bioactivity and versatility in drug design.

This compound contains:

  • A pyridazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms.

  • A piperazine moiety substituted with a 2-phenylethyl group, contributing to its potential biological activity.

  • A morpholine ring, which is often associated with improved pharmacokinetics and solubility in drug candidates.

Synthesis Pathways

The synthesis of compounds similar to 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves:

  • Functionalization of pyridazine: Starting with commercially available pyridazine derivatives, substitutions at the 3rd and 6th positions are introduced using halogenation or nucleophilic substitution reactions.

  • Piperazine incorporation: The piperazine moiety is added through alkylation or reductive amination reactions, often using phenylethyl bromides or related reagents.

  • Morpholine attachment: The final step involves coupling morpholine to the pyridazine scaffold via nucleophilic substitution or amidation.

Potential Applications

Compounds with similar structures have demonstrated significant biological activities, including:

  • Monoamine Oxidase (MAO) Inhibition: Pyridazine derivatives containing piperazine moieties have shown selective inhibition of MAO-B enzymes, which are implicated in neurodegenerative diseases like Parkinson's .

  • Antitumor Activity: N-heterocyclic compounds, including those with pyridazine cores, exhibit cytotoxic effects against cancer cell lines by inhibiting key enzymes or interacting with DNA .

  • Antiviral and Antibacterial Properties: Piperazine-containing derivatives have been explored for their potential to inhibit viral replication and bacterial growth .

Biological Activity and Mechanism

The biological activity of this compound can be attributed to its structural features:

  • Pyridazine Core: Known for interacting with enzyme active sites due to its electron-rich nitrogen atoms.

  • Piperazine Substitution: Enhances receptor binding affinity and improves lipophilicity.

  • Morpholine Ring: Contributes to solubility and bioavailability.

Studies on related compounds reveal:

  • Moderate-to-high receptor binding affinity, particularly for neurotransmitter receptors.

  • Selective enzyme inhibition profiles (e.g., MAO-B over MAO-A) .

Data Table for Related Compounds

PropertyExample CompoundActivityReference
Pyridazine with piperazine moiety6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinoneSelective MAO-B inhibition (IC50 = 0.013 µM)
Piperazine derivativesN-substituted alkyl derivativesAntiviral activity against HSV-1 and CVB-2
Pyridopyrimidine scaffoldDHFR inhibitorsAntitumor activity

Research Gaps and Future Directions

While the compound 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine shows promise based on its structural analogs:

  • Detailed pharmacokinetic studies are required to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Further in vitro and in vivo studies should assess its efficacy against specific biological targets like enzymes or receptors.

  • Toxicological profiling is necessary to determine its safety profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator